molecular formula C22H22N4O4 B1667208 Bms-378806 CAS No. 357263-13-9

Bms-378806

Katalognummer B1667208
CAS-Nummer: 357263-13-9
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: FCBQJNCAKZSIAH-NDEPHWFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS-378806 is a potent HIV-1 attachment inhibitor that interferes with CD4-gp120 interactions . It selectively inhibits the binding of HIV-1 gp120 to the CD4 receptor with an EC50 of 0.85-26.5 nM in virus . It is an indole-based compound that exhibits improved antiviral potency, and pharmaceutical and pharmacokinetic activities .


Physical And Chemical Properties Analysis

This compound is a white to gray powder . It is soluble in DMSO at 2 mg/mL . Its empirical formula is C22H22N4O4 and its molecular weight is 406.43 .

Wissenschaftliche Forschungsanwendungen

Hemmung der HIV-1-Anheftung

Bms-378806 ist ein potenter Inhibitor, der die Anheftung von HIV-1 an Wirtszellen verhindert. Es blockiert spezifisch die Interaktion zwischen dem HIV-Glykoprotein 120 (gp120) und dem Oberflächen-Glykoprotein CD4 der Wirtszellen. Diese Wirkung ist entscheidend, da sie die Fähigkeit des Virus blockiert, T-Zellen zu infizieren, und so das Fortschreiten der HIV-Infektion verhindert .

Selektivität für HIV-1

Diese Verbindung weist eine hohe Selektivität für HIV-1 auf, d. h. sie beeinflusst andere Viren wie HIV-2 oder Simian Immunodeficiency Virus (SIV) nicht. Diese Spezifität macht es zu einem vielversprechenden Kandidaten für eine gezielte HIV-1-Therapie ohne Kreuzreaktivitätsbedenken .

Pharmakokinetische Eigenschaften

This compound ist bekannt für seine verbesserten pharmazeutischen und pharmakokinetischen Eigenschaften. Diese Eigenschaften sind für die Entwicklung eines wirksamen Medikaments unerlässlich, da sie die Dosierung, die Häufigkeit der Verabreichung und die allgemeine Compliance des Patienten beeinflussen .

Resistenzprofil

Die Forschung an this compound umfasst Studien zu seinem Resistenzprofil gegenüber verschiedenen HIV-1-Stämmen. Das Verständnis, wie verschiedene Virusstämme auf diesen Inhibitor reagieren, kann die Entwicklung effektiverer Behandlungsschemata leiten und der Medikamentenresistenz entgegenwirken .

Biochemische Assays

In-vitro-biochemische Assays haben gezeigt, dass this compound andere virale Enzyme wie HIV-Integrase, Protease oder Reverse Transkriptase nicht hemmt. Dies deutet darauf hin, dass sein Wirkmechanismus hochspezifisch für den Anheftungsprozess ist .

Therapeutisches Potenzial

Das therapeutische Potenzial von this compound liegt in seiner Fähigkeit, einen kritischen Schritt im HIV-Lebenszyklus zu hemmen. Durch die Verhinderung der Virus-Anheftung bietet es einen vielversprechenden Ansatz, um die Virusreplikation und das Fortschreiten zu AIDS zu unterdrücken .

Wirkmechanismus

Target of Action

BMS-378806, also known as BMS-806, is a potent and selective HIV-1 attachment inhibitor . Its primary target is the HIV-1 envelope glycoprotein 120 (gp120) . The gp120 protein is critical for the virus’s ability to infect host cells as it facilitates the virus’s attachment to the host T-cell surface glycoprotein CD4 .

Mode of Action

This compound works by interfering with the interaction between the HIV-1 gp120 protein and the host T-cell surface glycoprotein CD4 . It selectively inhibits the binding of HIV-1 gp120 to the CD4 receptor . This inhibition blocks the necessary conformational changes in the gp120 protein that are required for the virus to enter host cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV-1 entry pathway . By blocking the interaction between gp120 and the CD4 receptor, this compound prevents the virus from entering host cells . This disruption of the viral entry process effectively inhibits the replication of the virus .

Pharmacokinetics

This compound exhibits improved pharmaceutical and pharmacokinetic activities . It is metabolized by CYP450 1A2, 2D6, and 3A4 . This metabolism suggests that this compound is unlikely to lead to severe drug-drug interactions . .

Result of Action

The primary result of this compound’s action is the inhibition of HIV-1 replication . By preventing the virus from entering host cells, this compound effectively stops the virus from replicating and spreading . This inhibition can help to control the progression of HIV-1 infection .

Action Environment

The action of this compound is influenced by the biological environment within the host organism . Factors such as the presence of other medications, the individual’s immune response, and the genetic diversity of the HIV-1 virus can all impact the efficacy and stability of this compound . .

Safety and Hazards

BMS-378806 is not flammable or combustible . In case of inhalation, it is recommended to remove to fresh air and give oxygen if breathing is difficult . If swallowed, wash out mouth with copious amounts of water .

Zukünftige Richtungen

BMS-378806 is a representative of a new class of HIV inhibitors that has the potential to become a valued addition to our current armamentarium of antiretroviral drugs . It has the potential to be used in the future management of HIV infection .

Relevant Papers Several papers have been published on this compound. They include studies on the quantitative determination of this compound in human plasma and urine , preclinical pharmacokinetics , and the effects of this compound on the conformation .

Eigenschaften

IUPAC Name

1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-14-13-25(21(28)15-6-4-3-5-7-15)10-11-26(14)22(29)19(27)16-12-24-20-18(16)17(30-2)8-9-23-20/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGPFTLYBPQBIX-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

357263-13-9
Record name BMS-378806
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357263139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-378806
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMN5E6PLUK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bms-378806
Reactant of Route 2
Reactant of Route 2
Bms-378806
Reactant of Route 3
Reactant of Route 3
Bms-378806
Reactant of Route 4
Reactant of Route 4
Bms-378806
Reactant of Route 5
Reactant of Route 5
Bms-378806
Reactant of Route 6
Bms-378806

Q & A

Q1: What is the mechanism of action of 4-benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806)?

A1: this compound is a small molecule HIV-1 inhibitor that acts by binding to the viral envelope glycoprotein gp120, specifically within or near the CD4 binding site. [, , , , ] This binding prevents the conformational changes in gp120 that are necessary for the virus to bind to the CD4 receptor on host cells, effectively inhibiting viral entry. [, , , ]

Q2: How does this compound impact the binding of other molecules to gp120?

A3: this compound has been shown to enhance the binding of broadly neutralizing antibodies to gp120, while decreasing the binding of poorly neutralizing antibodies. [] This suggests that this compound stabilizes a specific conformation of gp120, potentially a pre-triggered state, which is a desirable target for vaccine development. []

Q3: Can this compound inhibit CD4-independent HIV-1 infection?

A4: No, this compound specifically targets the gp120-CD4 interaction and is not effective against CD4-independent viral infection. [] This further confirms the specificity of this compound for the CD4 binding site of gp120. []

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C23H24N4O4, and its molecular weight is 420.46 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A6: Yes, high-field 1H NMR spectroscopy has been utilized to characterize the conformational flexibility of this compound. [, ] Studies revealed the existence of different conformational families due to the arrangements of its planar amido functions, which was corroborated by theoretical calculations. [, ]

Q6: How do modifications to the piperazine ring of this compound affect its antiviral activity?

A7: Both the presence and the specific (R) configuration of the methyl group at the 3-position of the piperazine ring are crucial for optimal antiviral activity. [] Modifications at this position can significantly impact the compound's potency. []

Q7: Does modifying the indole or azaindole ring of this compound influence its activity?

A8: Yes, the electronegativity of the substituent at the C-4 position of the indole or azaindole ring plays a significant role in antiviral activity. [] Small, electron-donating groups, like fluorine or methoxy, enhance the activity, while electron-withdrawing groups, like nitro, diminish it. [] Bulky groups at this position hinder binding and reduce activity. []

Q8: Can the N-1 position of the indole ring in this compound be modified without affecting its activity?

A9: Modifications at the N-1 position of the indole ring typically lead to a loss of antiviral activity, suggesting this position is critical for binding. []

Q9: What is known about the absorption of this compound?

A11: this compound displays species-dependent oral bioavailability. It exhibits moderate absorption in rats and monkeys (19-24%) but higher absorption in dogs (77%). [] Prolonged absorption is observed in rats and monkeys. [] The compound shows modest Caco-2 permeability, potentially limited by P-glycoprotein efflux. []

Q10: How is this compound distributed in the body?

A12: this compound has a moderate volume of distribution (0.4-0.6 L/kg) and exhibits low brain penetration in rats, possibly due to P-glycoprotein efflux. []

Q11: What are the primary routes of this compound metabolism and elimination?

A13: this compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes 1A2, 2D6, and 3A4. [] Both renal and hepatic clearance contribute to its elimination, with hepatic clearance playing a larger role. []

Q12: What is the half-life of this compound in various species?

A14: this compound exhibits a short half-life after intravenous administration (0.3-1.2 h) and a longer apparent terminal half-life after oral administration (2.1 h in rats and 6.5 h in monkeys). []

Q13: Does this compound select for resistant HIV-1 variants?

A15: Yes, resistance to this compound can emerge in vitro, although it appears to develop relatively slowly. [, ]

Q14: Where are the resistance mutations to this compound located?

A16: Resistance mutations to this compound have been mapped to the HIV-1 envelope protein, particularly in the gp120 region. [, , ] Two key substitutions, M426L and M475I, are located within or near the CD4 binding pocket of gp120. [, ]

Q15: Does pre-existing resistance to this compound vary among HIV-1 subtypes?

A17: Genotypic analysis of HIV-1 subtypes A-G suggests that the natural prevalence of mutations associated with this compound resistance is higher in non-B subtypes compared to subtype B. [] This implies that this compound might have reduced efficacy against certain non-B HIV-1 subtypes. []

Q16: How potent is this compound against different HIV-1 isolates?

A18: this compound demonstrates potent inhibitory activity against a wide range of HIV-1 laboratory and clinical isolates, including R5-tropic, X4-tropic, and dual-tropic viruses. [, ] The compound exhibits a median EC50 of 0.04 μM against a panel of B subtype isolates. []

Q17: Does this compound show activity in mucosal tissues?

A19: Research on BMS-599793 (DS003), an analog of this compound, indicates promising activity in different human mucosal tissue models, including ecto-cervical, penile, and colorectal explants. [] The inhibitory effect of BMS-599793 was enhanced with longer exposure times and when combined with a fusion inhibitor. []

Q18: Are there preclinical models demonstrating the efficacy of this compound or its analogs?

A20: Studies using trans-infection models with dendritic cells and mucosal migratory cells show that BMS-599793 effectively inhibits HIV-1 transmission to CD4+ T cells. [] These findings support further exploration of BMS-599793 and similar analogs as potential pre-exposure prophylaxis candidates. []

Q19: What analytical techniques have been employed to study this compound?

A19: Several analytical methods have been utilized to characterize this compound and its interactions. These include:

  • High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC/MS/MS): This technique has been used to quantify this compound in human plasma and urine samples for pharmacokinetic studies. []
  • Fluorescence Polarization: A high-throughput fluorescence polarization assay using a fluorescein-labeled CD4 mimic has been developed to study the binding of this compound and other ligands to the CD4 binding site of gp120. []
  • Bio-layer Interferometry: This technique has been used to investigate the binding kinetics and affinity of BMS-599793, an analog of this compound, to gp120. []
  • Flow Cytometry: Flow cytometry has been employed to assess the binding of BMS-599793 to the viral envelope and to study its mechanism of action. []

Q20: Have computational methods been used to study this compound?

A20: Yes, computational chemistry and modeling techniques have been employed to study various aspects of this compound, including:

  • Conformational Analysis: Theoretical calculations at the B3LYP/6-31G(d) level have been performed to understand the conformational preferences of this compound. [, ] These calculations revealed multiple populated conformations, consistent with the compound's flexibility observed in NMR studies. [, ]
  • Molecular Docking: Docking simulations have been utilized to predict the binding mode of this compound to the CD4 binding site on gp120. [] These studies provide insights into the potential interactions responsible for the compound's inhibitory activity. []
  • Molecular Dynamics (MD) Simulations: MD simulations have been used to explore the stability of the this compound-gp120 complex and to further characterize the binding interactions. [] These simulations can provide valuable information about the dynamic behavior of the complex and potential mechanisms of inhibition. []

Q21: What are the potential applications of long-acting this compound analogs?

A23: Novel this compound analogs with extended half-lives have been developed, demonstrating the potential for long-acting HIV-1 entry inhibitors. [] These analogs could be valuable tools for:

  • Stabilizing the HIV-1 Env in a desirable conformation for vaccine development: The long-acting nature of these analogs could allow for the isolation and characterization of the state-1 conformation of Env, which is considered a key target for vaccine design. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.